Cas no 1214388-04-1 (Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate)

Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate is a versatile heterocyclic compound featuring a pyridine core substituted with chloro, hydroxy, and ester functional groups. This structure imparts reactivity suitable for further derivatization, making it valuable in pharmaceutical and agrochemical synthesis. The chloro and hydroxy groups enhance its utility as an intermediate in nucleophilic substitution and coupling reactions, while the ethyl ester moiety offers flexibility for hydrolysis or transesterification. Its well-defined molecular framework ensures consistent performance in complex synthetic pathways. The compound is typically characterized by high purity and stability, facilitating its use in research and industrial applications requiring precise chemical modifications.
Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate structure
1214388-04-1 structure
Product name:Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate
CAS No:1214388-04-1
MF:C8H8ClNO3
MW:201.607021331787
CID:4578266
PubChem ID:46311506

Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-chloro-2-hydroxyisonicotinate
    • ethyl 3-chloro-2-hydroxypyridine-4-carboxylate
    • ethyl 3-chloro-2-oxo-1H-pyridine-4-carboxylate
    • Ethyl 3-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate
    • Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate
    • Inchi: 1S/C8H8ClNO3/c1-2-13-8(12)5-3-4-10-7(11)6(5)9/h3-4H,2H2,1H3,(H,10,11)
    • InChI Key: JSWVYTKRQAHONO-UHFFFAOYSA-N
    • SMILES: ClC1C(NC=CC=1C(=O)OCC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 307
  • XLogP3: 1
  • Topological Polar Surface Area: 55.4

Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1589238-10.0g
ethyl 3-chloro-2-hydroxypyridine-4-carboxylate
1214388-04-1 95%
10g
$4545.0 2023-06-04
Enamine
EN300-1589238-1.0g
ethyl 3-chloro-2-hydroxypyridine-4-carboxylate
1214388-04-1 95%
1g
$1057.0 2023-06-04
Enamine
EN300-1589238-0.05g
ethyl 3-chloro-2-hydroxypyridine-4-carboxylate
1214388-04-1 95%
0.05g
$245.0 2023-06-04
Enamine
EN300-1589238-2500mg
ethyl 3-chloro-2-hydroxypyridine-4-carboxylate
1214388-04-1 95.0%
2500mg
$2071.0 2023-09-23
Enamine
EN300-1589238-500mg
ethyl 3-chloro-2-hydroxypyridine-4-carboxylate
1214388-04-1 95.0%
500mg
$824.0 2023-09-23
Enamine
EN300-1589238-5000mg
ethyl 3-chloro-2-hydroxypyridine-4-carboxylate
1214388-04-1 95.0%
5000mg
$3065.0 2023-09-23
Aaron
AR01DZ7M-250mg
ethyl 3-chloro-2-hydroxypyridine-4-carboxylate
1214388-04-1 95%
250mg
$746.00 2025-02-10
Aaron
AR01DZ7M-50mg
ethyl 3-chloro-2-hydroxypyridine-4-carboxylate
1214388-04-1 95%
50mg
$362.00 2025-02-10
A2B Chem LLC
AX30678-50mg
ethyl 3-chloro-2-hydroxypyridine-4-carboxylate
1214388-04-1 95%
50mg
$293.00 2024-04-20
A2B Chem LLC
AX30678-250mg
ethyl 3-chloro-2-hydroxypyridine-4-carboxylate
1214388-04-1 95%
250mg
$587.00 2024-04-20

Additional information on Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate

Recent Advances in the Synthesis and Applications of Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate (CAS: 1214388-04-1)

Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate (CAS: 1214388-04-1) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents, owing to its versatile chemical structure that allows for further functionalization. This research briefing provides an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and potential in drug discovery.

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate as a precursor for the synthesis of pyridine-based kinase inhibitors. The study demonstrated that modifications at the 2-hydroxy and 4-carboxylate positions could significantly enhance the inhibitory activity against specific kinase targets, making it a promising scaffold for anticancer drug development. The compound's ability to form stable complexes with metal ions was also investigated, suggesting potential applications in metallodrug design.

Another significant development was reported in the field of agrochemicals, where Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate was utilized as a building block for the synthesis of novel herbicides. A study published in Pest Management Science revealed that derivatives of this compound exhibited potent herbicidal activity against broadleaf weeds, with minimal toxicity to non-target organisms. The researchers attributed this selectivity to the unique electronic properties imparted by the chloro and hydroxy substituents on the pyridine ring.

From a synthetic chemistry perspective, recent efforts have focused on optimizing the production of Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate to improve yield and purity. A paper in Organic Process Research & Development detailed a scalable, one-pot synthesis method that reduced the number of purification steps while maintaining high enantiomeric purity. This advancement is particularly relevant for industrial-scale production, where cost-effectiveness and efficiency are critical.

In conclusion, Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate continues to be a compound of significant interest in both academic and industrial research. Its versatility as a synthetic intermediate, combined with its potential in drug discovery and agrochemical applications, underscores its importance in the field of chemical biology. Future research directions may include exploring its use in other therapeutic areas, such as antimicrobial or anti-inflammatory agents, as well as further optimizing its synthetic pathways for large-scale production.

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